N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O3S/c1-32-18-12-13-20(25(14-18)33-2)24-16-34-27(29-24)30-26(31)21-15-23(17-8-4-3-5-9-17)28-22-11-7-6-10-19(21)22/h3-16H,1-2H3,(H,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWBFLQDRBSJKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide is tubulin . Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cell’s cytoskeleton. These microtubules play a crucial role in various cellular functions, including cell division, motility, and intracellular transport.
Mode of Action
This compound interacts with its target, tubulin, by inhibiting its polymerization. This disruption of tubulin dynamics leads to the arrest of cell division at the G2/M phase, thereby inhibiting the proliferation of cancer cells. The compound binds to the colchicine binding site of tubulin, which is critical for microtubule formation.
Biochemical Pathways
The inhibition of tubulin polymerization affects the mitotic spindle assembly, a critical process in cell division. This disruption leads to cell cycle arrest at the G2/M phase, preventing the cell from dividing and leading to cell death. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells.
Biological Activity
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial and antiviral properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core substituted with a thiazole ring and a dimethoxyphenyl group. Its structural characteristics contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O3S |
| Molecular Weight | 342.41 g/mol |
| Solubility | Soluble in DMSO |
| LogP (octanol-water partition) | 2.26 |
Antibacterial Activity
This compound has demonstrated potent antibacterial effects, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Staphylococcus aureus (VRSA).
In Vitro Studies
In a study evaluating various quinoline derivatives, this compound was screened against several bacterial strains using the agar diffusion method. The results indicated:
- Staphylococcus aureus : High activity observed.
- Escherichia coli : Moderate activity.
- Pseudomonas aeruginosa : Weak inhibition.
Table 1 summarizes the antibacterial activity compared to standard antibiotics:
| Bacterial Strain | This compound | Ampicillin | Gentamicin |
|---|---|---|---|
| Staphylococcus aureus | Significant Inhibition (Zone of Inhibition: 20 mm) | Moderate | High |
| Escherichia coli | Moderate Inhibition (Zone of Inhibition: 15 mm) | High | Moderate |
| Pseudomonas aeruginosa | Weak Inhibition (Zone of Inhibition: 5 mm) | Low | Moderate |
Antiviral Activity
Recent studies have also explored the antiviral potential of this compound. It has shown promising results against SARS-CoV-2 by inhibiting the helicase activity of the viral nsp13 protein.
The antiviral mechanism involves the interaction of the compound with specific viral enzymes, disrupting their function. Notably, it inhibits the unwinding activity necessary for viral replication.
Table 2 presents the inhibitory concentrations observed in vitro:
| Compound | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|
| This compound | 6 | >10 |
| Reference Compound (e.g., CQ) | 5 | <5 |
Case Studies and Research Findings
- Study on Antibacterial Efficacy : A comprehensive evaluation demonstrated that the compound exhibited a significant reduction in bacterial load in infected animal models compared to control groups. This highlights its potential for therapeutic applications in treating bacterial infections.
- Antiviral Research : A recent investigation into its efficacy against coronaviruses revealed that modifications to the quinoline scaffold enhanced its antiviral activity. The study concluded that compounds with similar structures could serve as templates for developing new antiviral agents targeting SARS-CoV-2 and other coronaviruses.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Table 1: Key Compounds and Their Properties
Structural and Functional Analysis
(a) Tubulin Inhibitors
Compound 10s () shares the 2,4-dimethoxyphenyl-thiazole motif with the target compound but lacks the quinoline-carboxamide group. It inhibits tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics and inducing G2/M cell cycle arrest .
(b) COX/LOX Inhibitors
Thiazole derivatives like 6a and 6b () demonstrate that substituent positioning on the phenyl ring critically influences COX selectivity. For instance, 6a (non-selective COX inhibitor) has a 4-hydroxy-3-methoxyphenyl group, while the target compound’s 2,4-dimethoxyphenyl group may favor hydrophobic interactions with COX-2’s larger active site . The quinoline moiety in the target compound could further modulate selectivity by introducing steric or electronic effects.
(c) Quinoline-Based Analogues
The thiadiazole-containing analogue in replaces the thiazole ring with a 1,3,4-thiadiazole core and substitutes the 2,4-dimethoxyphenyl group with a cyclopropyl moiety. This structural variation likely alters solubility and target engagement, as thiadiazoles are more polar than thiazoles. The retention of the quinoline-carboxamide group suggests a conserved role in intercalation or enzyme inhibition .
(d) Carboxamide Derivatives
Compound 2-(cyclopentylamino)-N-(2,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide () shares the 2,4-dimethoxyphenyl and carboxamide groups with the target compound but lacks the quinoline ring. The cyclopentylamino group may enhance membrane permeability, highlighting how auxiliary substituents influence pharmacokinetics .
Key Research Findings
- Tubulin Binding : The 2,4-dimethoxyphenyl-thiazole motif (common in 10s and the target compound) is critical for colchicine-site binding, as shown by molecular docking .
- COX Selectivity : Methoxy groups at the 2,4-positions (target compound) may improve COX-2 selectivity compared to 3,4-substituted analogues like 6a .
- Role of Quinoline: The quinoline ring in the target compound and ’s analogue likely enhances planar stacking interactions with biological targets, a feature absent in simpler thiazole derivatives .
Q & A
Q. What analytical methods are recommended for monitoring compound stability under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and UV light, then analyze degradation products via HPLC-PDA (C18 column, acetonitrile/water gradient) .
- Long-Term Stability : Store lyophilized powder at -20°C under argon, with periodic NMR/HPLC checks for decomposition .
Specialized Methodological Considerations
Q. How can synergistic effects with clinical chemotherapeutics be systematically evaluated?
- Methodological Answer :
- Combinatorial Screening : Use dose-matrix assays (e.g., SynergyFinder) to calculate combination indices (CI < 1 indicates synergy) with paclitaxel or cisplatin .
- Mechanistic Validation : Perform cell cycle (PI staining) and apoptosis assays (Annexin V/PI) to identify cooperative pathways .
Q. What radiolabeling approaches enable in vivo tracking of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
